molecular formula C30H38N6O B15139591 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

Cat. No.: B15139591
M. Wt: 498.7 g/mol
InChI Key: KIWVGCSJQTTZJO-VHYCJAOWSA-N
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Description

4-(3,8-diazabicyclo[321]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is a complex organic compound with a unique structure that combines several bicyclic and aromatic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the naphthyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the diazabicyclo[3.2.1]octane moiety: This can be done through a nucleophilic substitution reaction.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and pyrrolidinyl groups.

    Reduction: Reduction reactions can occur at the pyrido[3,4-d]pyrimidine core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the diazabicyclo[3.2.1]octane and naphthyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3,8-diazabicyclo[32

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for biological receptors or enzymes.

    Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that involve its bicyclic and aromatic systems. These interactions may modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic compound with similar structural features.

    7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: Another bicyclic compound with potential biological activity.

    4-(Dimethylamino)pyridine: A compound with a pyridine core and similar functional groups.

Uniqueness

What sets 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine apart is its unique combination of bicyclic and aromatic systems, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C30H38N6O

Molecular Weight

498.7 g/mol

IUPAC Name

4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine

InChI

InChI=1S/C30H38N6O/c1-20-6-3-7-21-8-4-10-27(28(20)21)35-15-13-25-26(18-35)32-30(37-19-24-9-5-14-34(24)2)33-29(25)36-16-22-11-12-23(17-36)31-22/h3-4,6-8,10,22-24,31H,5,9,11-19H2,1-2H3/t22?,23?,24-/m0/s1

InChI Key

KIWVGCSJQTTZJO-VHYCJAOWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7C

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7C

Origin of Product

United States

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